What are the chemical properties of 1-(3-Cyanophenyl)piperazine?
What are the chemical properties of 1-(3-Cyanophenyl)piperazine?
An In-Depth Technical Guide to the Chemical Properties of 1-(3-Cyanophenyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 1-(3-Cyanophenyl)piperazine. As a member of the N-arylpiperazine class, this compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, application, and chemical behavior.
Introduction
1-(3-Cyanophenyl)piperazine, also known as 3-(piperazin-1-yl)benzonitrile, is a bifunctional organic molecule featuring a nucleophilic piperazine ring attached to an electrophilic benzonitrile moiety. The piperazine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[1] The strategic placement of a cyano group at the meta-position of the phenyl ring provides a key electronic and structural element for molecular recognition at various biological targets. N-arylpiperazines are renowned for their diverse pharmacological activities, often interacting with monoamine neurotransmitter systems, making them foundational components in the design of antidepressant, anxiolytic, and antipsychotic agents.[1][2] This guide delves into the core chemical principles governing this compound's utility and function.
Caption: Chemical Structure of 1-(3-Cyanophenyl)piperazine.
Physicochemical and Spectroscopic Properties
The accurate characterization of 1-(3-Cyanophenyl)piperazine is fundamental for its application in synthesis and biological screening. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from related compounds.
Physical and Chemical Identifiers
The key identifiers and computed properties for 1-(3-Cyanophenyl)piperazine are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-(piperazin-1-yl)benzonitrile | - |
| CAS Number | 178928-58-0 | [3] |
| Molecular Formula | C₁₁H₁₃N₃ | [4] |
| Molecular Weight | 187.24 g/mol | [3] |
| Monoisotopic Mass | 187.11095 Da | [4] |
| Appearance | Expected to be a solid or high-boiling liquid | Inferred |
| XlogP (Predicted) | 0.8 | [4] |
| pKa (Predicted) | 8.77 ± 0.10 (most basic) | [5] |
Solubility Insights: Based on its structure, 1-(3-Cyanophenyl)piperazine is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane is likely limited. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of hydrochloride or other acid salts, which typically exhibit significantly increased solubility in aqueous media.[6]
Expected Spectroscopic Characteristics
Spectroscopic analysis is essential for structure verification and purity assessment. Below are the predicted spectral characteristics.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):
-
δ ~7.1-7.4 ppm (m, 4H): Aromatic protons of the benzonitrile ring. The meta-substitution pattern will lead to complex multiplets.
-
δ ~3.2-3.3 ppm (t, 4H): Methylene protons on the piperazine ring adjacent to the phenyl group (-N-CH₂ -).
-
δ ~3.0-3.1 ppm (t, 4H): Methylene protons on the piperazine ring adjacent to the N-H group (-NH-CH₂ -). This is based on data for the 4-cyano isomer.[7]
-
δ ~1.8-2.0 ppm (br s, 1H): The amine proton (-NH -) of the piperazine ring. This signal may be broad and its chemical shift can vary with concentration and solvent.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):
-
δ ~150-152 ppm: Aromatic C1 carbon directly attached to the piperazine nitrogen.
-
δ ~115-130 ppm: Other aromatic carbons.
-
δ ~118-120 ppm: Quaternary carbon of the cyano group (-C ≡N).[8]
-
δ ~112-114 ppm: Aromatic C3 carbon directly attached to the cyano group.
-
δ ~48-50 ppm: Piperazine carbons adjacent to the phenyl group.
-
δ ~45-46 ppm: Piperazine carbons adjacent to the N-H group.[9]
-
-
Infrared (IR) Spectroscopy:
-
~3300 cm⁻¹ (weak-medium): N-H stretch of the secondary amine in the piperazine ring.
-
~3100-3000 cm⁻¹ (weak): Aromatic C-H stretch.
-
~2950-2800 cm⁻¹ (medium): Aliphatic C-H stretch from the piperazine ring.
-
~2220-2230 cm⁻¹ (sharp, strong): C≡N (nitrile) stretch. This is a highly characteristic peak.
-
~1600, ~1500 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.
-
~1230-1250 cm⁻¹ (strong): Aryl C-N stretch.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: Predicted m/z = 188.11823.[4]
-
Fragmentation Pattern: Expect fragmentation of the piperazine ring and potential loss of HCN from the benzonitrile moiety.
-
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 1-(3-Cyanophenyl)piperazine is crucial for its use as a synthetic intermediate.
Proposed Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
The most direct and industrially viable route to 1-(3-Cyanophenyl)piperazine is the nucleophilic aromatic substitution (SₙAr) reaction between an activated 3-halobenzonitrile (e.g., 3-fluorobenzonitrile) and piperazine.[3]
Causality of Experimental Design: The SₙAr mechanism is favored due to the presence of the electron-withdrawing cyano (-CN) group on the aromatic ring.[10] This group activates the ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. The reaction is typically performed with an excess of piperazine, which acts as both the nucleophile and the base to neutralize the hydrohalic acid byproduct. Alternatively, an external inorganic base like potassium carbonate can be used, which is often more cost-effective.[11] High-boiling polar aprotic solvents like DMSO or DMF are often used to ensure all reactants are in solution and to facilitate the reaction at elevated temperatures.
Caption: Proposed workflow for the synthesis of 1-(3-Cyanophenyl)piperazine.
Representative Experimental Protocol: This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add piperazine (3.0 equivalents) and dimethyl sulfoxide (DMSO, 5 mL per gram of halo-arene).
-
Addition of Reactants: While stirring, add 3-fluorobenzonitrile (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 100-120°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield pure 1-(3-Cyanophenyl)piperazine.
Chemical Reactivity
The molecule's reactivity is dictated by its three key components: the secondary amine of the piperazine ring, the nitrile group, and the substituted aromatic ring.
Caption: Key reaction pathways for 1-(3-Cyanophenyl)piperazine.
-
Piperazine Ring Reactivity: The secondary amine (N-H) is the most reactive site for derivatization.
-
N-Alkylation/Acylation: It readily undergoes nucleophilic attack on alkyl halides, acyl chlorides, or sulfonyl chlorides to form a wide array of derivatives. This is a common strategy in drug design to introduce different pharmacophoric elements.[12]
-
Basicity and Salt Formation: The nitrogen atoms are basic (pKa of the conjugate acid is ~8.8), readily forming stable salts with acids like HCl. This is often used to improve handling and solubility.[5]
-
-
Nitrile Group Reactivity:
-
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 3-(piperazin-1-yl)benzoic acid.
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, forming 3-(piperazin-1-yl)benzylamine.
-
Applications in Drug Discovery and Research
1-(3-Cyanophenyl)piperazine is a strategic building block in the synthesis of biologically active molecules. The N-arylpiperazine motif is a cornerstone pharmacophore for many centrally acting drugs.[13]
-
CNS Receptor Ligands: Arylpiperazines are well-known for their affinity for serotonin (5-HT) and dopamine (D) receptors.[2] The electronic nature of the substituent on the phenyl ring tunes the affinity and selectivity for different receptor subtypes.[14] The meta-cyano group acts as a hydrogen bond acceptor and an electronic modifier, influencing ligand-receptor interactions. Related compounds like 1-(3-chlorophenyl)piperazine (mCPP) are known serotonin receptor agonists.[15]
-
Scaffold for Library Synthesis: The reactive N-H group allows for its use as a scaffold in combinatorial chemistry. By reacting it with a diverse set of electrophiles (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides), large libraries of novel compounds can be rapidly synthesized for high-throughput screening.
-
Anticancer Research: The piperazine scaffold is also found in numerous anticancer agents.[13][16] Derivatives can be designed to target various pathways involved in cancer pathogenesis, and 1-(3-Cyanophenyl)piperazine serves as an excellent starting point for such explorations.
Safety, Handling, and Storage
As a research chemical, 1-(3-Cyanophenyl)piperazine requires careful handling. While specific toxicity data is limited, information can be extrapolated from analogous compounds.
-
Hazard Identification:
-
Based on the data for 1-(2-Cyanophenyl)piperazine, it should be considered a potential eye irritant.[17]
-
Related arylpiperazines like mCPP hydrochloride are toxic if swallowed and cause skin irritation.[18]
-
Piperazine itself is a known skin and respiratory sensitizer.[19]
-
It is prudent to treat this compound as harmful if ingested, inhaled, or in contact with skin.
-
-
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents and acids.
-
Conclusion
1-(3-Cyanophenyl)piperazine is a versatile chemical intermediate with significant potential in the field of drug discovery. Its chemical properties are defined by the interplay between the nucleophilic piperazine ring and the electron-withdrawing benzonitrile group. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, enables researchers to effectively utilize this compound in the rational design and development of novel, biologically active molecules.
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